molecular formula C9H7ClN2O B13675838 3-Acetyl-8-chloroimidazo[1,2-a]pyridine

3-Acetyl-8-chloroimidazo[1,2-a]pyridine

Cat. No.: B13675838
M. Wt: 194.62 g/mol
InChI Key: LBNDJFKERMMHFR-UHFFFAOYSA-N
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Description

3-Acetyl-8-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The presence of both an acetyl group and a chlorine atom in the molecule enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-8-chloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones under specific reaction conditions. For instance, the reaction can be carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters . The reaction conditions are generally mild and metal-free, making the process more environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-8-chloroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

3-Acetyl-8-chloroimidazo[1,2-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-8-chloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloroimidazo[1,2-a]pyridine
  • 3-Acetylimidazo[1,2-a]pyridine
  • 8-Chloroimidazo[1,2-a]pyridine

Uniqueness

3-Acetyl-8-chloroimidazo[1,2-a]pyridine is unique due to the presence of both an acetyl group and a chlorine atom, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical transformations and applications .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(8-chloroimidazo[1,2-a]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3

InChI Key

LBNDJFKERMMHFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2N1C=CC=C2Cl

Origin of Product

United States

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